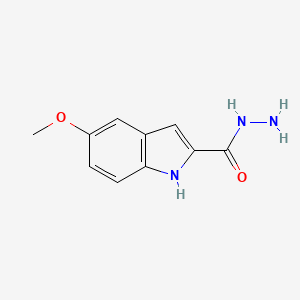![molecular formula C22H28N4OS B2672582 2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 875527-14-3](/img/structure/B2672582.png)
2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide” is a complex organic molecule. It contains a benzothiazole group, which is a type of heterocyclic compound, a piperidine ring, which is a common motif in many pharmaceuticals, and an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzothiazole and piperidine rings are likely to be planar, and the piperidine ring may adopt a chair conformation .Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives, including 2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide, exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, the structural simplicity of 2-arylbenzothiazoles makes them potential antitumor agents. Several benzothiazole-containing compounds are in clinical use for treating various diseases due to their ability to act as ligands to biomolecules. This highlights the importance of benzothiazole nucleus in drug discovery, particularly for cancer treatment due to its structural simplicity and ease of synthesis, which facilitates the development of chemical libraries aimed at discovering new chemical entities (Kamal, Hussaini, & Malik, 2015).
Advances in Benzothiazole Conjugates as Chemotherapeutics
Recent years have seen significant advancements in the development of benzothiazole derivatives and their conjugates as antitumor agents. These compounds have shown promising biological profiles and synthetic accessibility, making them attractive candidates for new chemotherapeutics. The review of structural modifications and development of benzothiazole-based compounds provides insights into their potential as drug candidates, highlighting the need for continued research to fully characterize their efficacy and safety for clinical usage as cancer treatments (Ahmed et al., 2012).
Comprehensive Overview of Benzothiazole-based Medicinal Chemistry
Benzothiazole (BTA) and its derivatives are crucial in the search for new therapeutic agents due to their wide range of pharmacological properties. The broad spectrum of activity in individual BTA derivatives suggests significant interest in BTA-based medicinal chemistry. Research and developments in this area have become increasingly active, with numerous BTA-based compounds used in practice to treat various diseases. This review underscores the comprehensive role of BTA in medicinal chemistry across a variety of applications, including anticancer, antibacterial, antifungal, and anti-inflammatory agents, among others (Keri et al., 2015).
Structural Activity Relationship of Benzothiazole Derivatives
The unique structure of benzothiazole, including its derivatives, exhibits a variety of pharmacological activities with less toxic effects. These derivatives have shown enhanced activities, proving the benzothiazole scaffold as a vital moiety in medicinal chemistry. Benzothiazole ring-containing compounds possess diverse pharmacological activities such as antiviral, anti-microbial, anti-allergic, and anti-diabetic, showcasing the rapidly developing and versatile nature of benzothiazole in medicinal chemistry. This review explores the importance and common synthesis methods of benzothiazole, along with its applications in various fields of chemistry (Bhat & Belagali, 2020).
Mechanism of Action
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-25(22(16-23)11-5-2-6-12-22)20(27)15-26-13-9-17(10-14-26)21-24-18-7-3-4-8-19(18)28-21/h3-4,7-8,17H,2,5-6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWOKYSOTSEWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCC(CC1)C2=NC3=CC=CC=C3S2)C4(CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2672500.png)
![2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2672501.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B2672503.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2672505.png)





![8-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2672515.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2672517.png)

